2-(4-Chloro-1H-pyrazol-1-yl)ethanamine hydrochloride
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Overview
Description
2-(4-Chloro-1H-pyrazol-1-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C5H8ClN3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-1H-pyrazol-1-yl)ethanamine hydrochloride typically involves the reaction of 4-chloropyrazole with ethylenediamine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-1H-pyrazol-1-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyrazole derivatives, while oxidation reactions can produce pyrazole N-oxides .
Scientific Research Applications
2-(4-Chloro-1H-pyrazol-1-yl)ethanamine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is used in studies investigating the biological activity of pyrazole derivatives, including their antimicrobial and anticancer properties
Mechanism of Action
The mechanism of action of 2-(4-Chloro-1H-pyrazol-1-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-Chloro-1H-pyrazol-1-yl)ethanamine hydrochloride include:
- 2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride
- 1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride
- 1-[1-(3-Fluorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride
- 2-pyrazol-1-yl-ethylamine
- 1-(1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride .
Uniqueness
What sets this compound apart from these similar compounds is the presence of the chlorine atom on the pyrazole ring. This chlorine atom can participate in unique substitution reactions, allowing for the synthesis of a diverse range of derivatives with potentially novel biological activities .
Properties
IUPAC Name |
2-(4-chloropyrazol-1-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3.ClH/c6-5-3-8-9(4-5)2-1-7;/h3-4H,1-2,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEGLAXBKRBPHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCN)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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